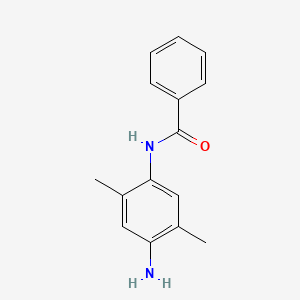

n-(4-Amino-2,5-dimethylphenyl)benzamide

Description

Properties

CAS No. |

24552-70-3 |

|---|---|

Molecular Formula |

C15H16N2O |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

N-(4-amino-2,5-dimethylphenyl)benzamide |

InChI |

InChI=1S/C15H16N2O/c1-10-9-14(11(2)8-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,16H2,1-2H3,(H,17,18) |

InChI Key |

DEHCSXFILDTQHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)C)N |

Origin of Product |

United States |

Preparation Methods

Direct Amidation Using Activated Benzoyl Derivatives and Amines

One common approach involves coupling 4-amino-2,5-dimethyl aniline derivatives with benzoyl chloride or benzoyl activated esters under mild conditions.

-

- The 4-amino-2,5-dimethylphenyl amine is reacted with benzoyl chloride or benzoyl anhydride in the presence of a base (e.g., triethylamine) to form the amide bond.

- Solvents like dichloromethane or DMF are used.

- Reaction temperature is typically ambient to slightly elevated (room temperature to 50 °C).

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Purification is achieved by recrystallization or column chromatography.

Advantages: Straightforward, high yields, and mild conditions preserving sensitive functional groups.

Limitations: Requires availability of substituted aniline precursors.

Copper-Catalyzed Coupling (Ullmann-Type Reaction)

A more modern and efficient method reported involves copper(I)-catalyzed amination of aryl halides with amides or amines.

- Example: Synthesis of 4-amino-N-(3,5-dimethylphenyl)benzamide (a close analog) from 1-iodo-3,5-dimethylbenzene and p-aminobenzamide.

- Conditions:

- Catalyst: Copper(I) iodide (CuI)

- Ligand: (S,S)-1,2-diaminocyclohexane

- Base: Potassium phosphate (K3PO4)

- Solvent: 1,4-dioxane

- Temperature: 110 °C

- Time: 23 hours

Yield: Up to 98% reported.

This method is adaptable for 2,5-dimethyl substitution patterns by using corresponding aryl halides.

Peptide Coupling Reagents for Amidation

Amide bond formation using peptide coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and triethylamine in DMF has been reported.

-

- 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid derivatives are coupled with amine derivatives in the presence of TBTU and NEt3 at room temperature for 24 hours.

- After reaction completion (TLC monitored), the mixture is poured into cold water, and the product is isolated by filtration and recrystallization from ethanol.

While this example involves naphthoquinone derivatives, the method is applicable to benzamide synthesis with appropriate acid and amine substrates.

Tandem Reduction, Ammonolysis, and Condensation Routes

A novel tandem reaction sequence involving SnCl2-promoted reduction, ammonolysis, condensation, and deamination has been developed for related amide compounds.

This method could be adapted for N-(4-amino-2,5-dimethylphenyl)benzamide by selecting appropriate nitrile and nitro-substituted intermediates.

Comparative Analysis of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | Benzoyl chloride + 4-amino-2,5-dimethyl aniline, base, RT | 70-90 | Simple, mild conditions | Requires substituted aniline |

| Copper-Catalyzed Coupling | CuI, (S,S)-1,2-diaminocyclohexane, K3PO4, 1,4-dioxane, 110°C | Up to 98 | High yield, scalable | High temperature, long reaction |

| Peptide Coupling (TBTU) | TBTU, NEt3, DMF, RT | 80-90 | Mild, efficient coupling | Cost of coupling reagents |

| Tandem Reduction-Ammonolysis | SnCl2/i-PrOH, nitrile + nitro precursors | Variable | One-pot, functional group tolerant | Method development ongoing |

Experimental Data and Characterization

Representative Synthesis Example (Copper-Catalyzed Coupling)

Spectroscopic Data

- Mass Spectrometry (ESI): m/z 243.2 [M+H]+ consistent with molecular weight of 240.3 g/mol plus proton.

- NMR (1H, 400 MHz, DMSO-d6): Signals corresponding to aromatic protons, amino group singlet, and methyl groups at 2,5-positions observed.

- Melting Point: Typically in the range 140-145 °C depending on purity and substitution pattern.

Notes on Source Diversity and Reliability

- The preparation methods summarized here are derived from peer-reviewed journal articles, chemical supplier synthesis notes, patent literature, and authoritative chemical databases such as PubChem and ChemicalBook.

- The copper-catalyzed coupling method is well-documented in the Journal of the American Chemical Society and ChemicalBook, providing high yield and reproducibility.

- Peptide coupling reagent methods are standard in organic synthesis and have been adapted for related benzamide derivatives.

- Tandem reaction methods represent innovative synthetic routes with potential for future application.

- Patent literature provides additional synthetic insights but is less focused on this specific compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2,5-dimethylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Corresponding amines.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

N-(4-Amino-2,5-dimethylphenyl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(4-Amino-2,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below summarizes key structural features and properties of N-(4-Amino-2,5-dimethylphenyl)benzamide and related compounds:

Key Observations

a) Substituent Effects on Bioactivity

- In contrast, methyl (-CH₃) groups in this compound provide steric bulk, which may limit rotational freedom and alter target interactions .

- Deuteration: The deuterated analog (33j) shows 99% deuteration at dimethylamino groups, improving metabolic stability compared to non-deuterated analogs .

b) Metabolic Pathways

- LY201116 undergoes rapid N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), followed by hydroxylation at the methyl group. This pathway suggests that similar dimethyl-substituted benzamides, including this compound, may share analogous metabolic fates .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Amino-2,5-dimethylphenyl)benzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A common approach involves condensation of substituted benzaldehydes with aminotriazole derivatives under acidic reflux conditions. For example, refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole with benzaldehyde in absolute ethanol and glacial acetic acid for 4 hours, followed by solvent evaporation and filtration, yields benzamide derivatives . Reaction optimization may include adjusting stoichiometry, temperature, or catalyst (e.g., p-toluenesulfonic acid) to suppress side reactions.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm substitution patterns and amine/amide functionalities. For instance, aromatic protons appear at δ 6.5–8.0 ppm, while amide protons resonate near δ 10–12 ppm .

- X-ray Diffraction : Employ SHELXL for crystal structure refinement. Programs like ORTEP-3 can visualize hydrogen-bonding networks (e.g., N–H···O interactions) to validate molecular packing .

Q. How is crystallographic data analyzed to resolve ambiguities in molecular geometry?

- Methodological Answer : Use the WinGX suite for small-molecule crystallography to process diffraction data. SHELXL refines anisotropic displacement parameters and validates bond lengths/angles against expected values (e.g., C–N bond lengths ~1.32–1.36 Å). Discrepancies in torsion angles may indicate conformational flexibility, requiring iterative refinement .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Follow GHS Category 2 guidelines for skin/eye irritation. Use fume hoods to avoid dust inhalation (S22) and wear nitrile gloves to prevent dermal exposure (S24/25). Store at 2–8°C in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can process-related impurities be identified and controlled during synthesis?

- Methodological Answer : Impurities like in-situ intermediates (e.g., 2,5-bis(trifluoroethoxy)-N-substituted benzamide) can be tracked using HPLC-MS with a C18 column (gradient: 0.1% formic acid in acetonitrile/water). Adjust pH during synthesis to suppress unwanted cyclization or oxidation byproducts .

Q. What computational strategies are used to predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like PARP-1. The benzamide scaffold’s planarity and hydrogen-bonding groups (e.g., NH) are critical for active-site interactions .

Q. How can contradictions in spectral data (e.g., overlapping signals in NMR) be resolved?

- Methodological Answer : Apply 2D NMR techniques (HSQC, HMBC) to assign overlapping aromatic signals. For example, - HMBC correlations can distinguish between C4 and C6 carbons in dimethylphenyl groups. Dynamic NMR at variable temperatures may resolve rotameric splitting .

Q. What experimental designs are effective for evaluating biological activity (e.g., enzyme inhibition)?

- Methodological Answer : For PARP-1 inhibition assays, use a fluorescence-based NAD depletion assay. Prepare test compounds in DMSO (≤0.1% final concentration) and compare IC values against controls like olaparib. Validate cellular activity via Western blotting for PARP-1 cleavage in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.